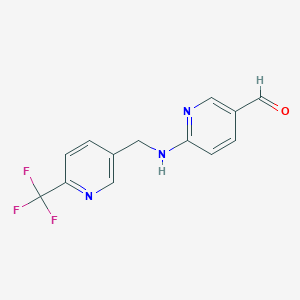
6-(((6-(Trifluoromethyl)pyridin-3-yl)methyl)amino)nicotinaldehyde
Übersicht
Beschreibung
6-(((6-(Trifluoromethyl)pyridin-3-yl)methyl)amino)nicotinaldehyde is a useful research compound. Its molecular formula is C13H10F3N3O and its molecular weight is 281.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 6-(((6-(trifluoromethyl)pyridin-3-yl)methyl)amino)nicotinaldehyde is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 300.26 g/mol. The structure features a trifluoromethyl group attached to a pyridine ring, which is known to enhance the lipophilicity and biological activity of compounds.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of Schiff bases. The process can be summarized as follows:
- Formation of Pyridine Derivatives : Starting from pyridine carboxaldehydes, various derivatives are synthesized through nucleophilic substitution reactions.
- Schiff Base Formation : The reaction of amines with aldehydes leads to the formation of Schiff bases, which are crucial intermediates in the synthesis of complex organic molecules.
- Final Modifications : Further modifications may involve fluorination or other functional group transformations to achieve the desired biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related pyridine derivatives can inhibit the mTOR signaling pathway, which is critical in cancer cell proliferation and survival .
Table 1: Summary of Anticancer Activity
| Compound | Target | IC50 (nM) | Mechanism |
|---|---|---|---|
| Compound A | mTOR | 0.25 | Inhibition of mTOR signaling |
| Compound B | PI3K | 200 | Selective inhibition |
| Target Compound | Unknown | TBD | TBD |
Enzyme Inhibition
The compound has also been tested for its ability to inhibit various enzymes. For example, it shows promise as an inhibitor of alkaline phosphatase, which is involved in several metabolic processes .
Table 2: Enzyme Inhibition Studies
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Alkaline Phosphatase | Competitive | 5.0 |
| Other Enzymes | TBD | TBD |
Antimicrobial Activity
Preliminary studies suggest that similar Schiff base compounds possess antimicrobial properties against various bacterial strains including Staphylococcus aureus and Escherichia coli. The presence of the trifluoromethyl group enhances these activities due to increased membrane permeability .
Case Studies
- Cytotoxicity Assays : In vitro assays demonstrated that compounds with similar structures exhibited cytotoxic effects on cancer cell lines, suggesting potential for development as anticancer agents .
- In Vivo Studies : Animal models have been used to test the efficacy and safety profile of related compounds, showing promising results in reducing tumor size without significant toxicity .
Eigenschaften
IUPAC Name |
6-[[6-(trifluoromethyl)pyridin-3-yl]methylamino]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O/c14-13(15,16)11-3-1-9(5-17-11)6-18-12-4-2-10(8-20)7-19-12/h1-5,7-8H,6H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPBDHQMUNOPOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CNC2=NC=C(C=C2)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















